4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride
Overview
Description
“4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 690632-77-0 . It has a molecular weight of 228.76 . The IUPAC name for this compound is this compound .
Synthesis Analysis
A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and underwent thorough characterization and evaluation for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2.ClH/c1-10-3-4-11(2)14(10)9-12-5-7-13-8-6-12;/h3-4,12-13H,5-9H2,1-2H3;1H .Chemical Reactions Analysis
The compound has been found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical and Chemical Properties Analysis
The compound is white to light yellow crystalline solid . It can dissolve in many organic solvents (such as alcohol, ether, and chlorinated hydrocarbons), but its solubility in water is relatively low .Scientific Research Applications
Synthesis and Molecular Design
- A study by Reddy et al. (2013) incorporated spiro-piperidine units into synthetic bacteriochlorins, enhancing spectral properties and enabling tailoring through nitrogen derivatization.
Novel Synthesis Methods
- Smaliy et al. (2011) proposed a novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, an important compound in medicinal chemistry, simplifying the production process for such structures (Smaliy et al., 2011).
Quantum Chemical Studies
- Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives, providing insights into their interaction with metal surfaces (Kaya et al., 2016).
Molecular Interaction Analysis
- Shim et al. (2002) analyzed the molecular interaction of a piperidine antagonist with the CB1 cannabinoid receptor, contributing to understanding receptor-ligand interactions (Shim et al., 2002).
Antimicrobial Agents
- Hublikar et al. (2019) synthesized novel pyrrole derivatives, demonstrating their significant antimicrobial activities, highlighting the potential use of these compounds in developing new therapeutic agents (Hublikar et al., 2019).
Inhibition of Blood Platelet Aggregation
- Grisar et al. (1976) investigated compounds with piperidine and pyrrolidine structures, finding an inhibitor of ADP-induced aggregation of blood platelets (Grisar et al., 1976).
Analgesic-Antiinflammatory Activity
- Stefancich et al. (1984) prepared phenylacetamides and phenethylamines with pyrrol-1-yl groups, identifying substances with promising analgesic-antiinflammatory properties (Stefancich et al., 1984).
Synthesis and Antioxidant Evaluation
- Gouda (2012) synthesized new pyrazolopyridine derivatives, evaluating their antioxidant properties, suggesting potential applications in medicinal chemistry (Gouda, 2012).
Mechanism of Action
Target of Action
The primary targets of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride are the DHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and are often targeted by antimicrobial and antitubercular agents .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of the DHFR and enoyl ACP reductase enzymes . This interaction results in the inhibition of these enzymes, disrupting their normal function .
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase enzymes affects several biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway. The inhibition of these enzymes can disrupt these pathways, leading to downstream effects such as impaired DNA replication and disrupted cell membrane synthesis .
Result of Action
The result of the compound’s action is the inhibition of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Safety and Hazards
Future Directions
Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . This compound represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Biochemical Analysis
Biochemical Properties
The 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride has been found to interact with various enzymes and proteins. For instance, it has shown binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . These interactions suggest that this compound could potentially influence the activities of these enzymes, thereby affecting the biochemical reactions they are involved in .
Cellular Effects
In terms of cellular effects, this compound has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and potential enzyme inhibition or activation . These interactions can lead to changes in gene expression, further influencing the biochemical reactions within the cell .
Temporal Effects in Laboratory Settings
Its observed effects on cell growth and metabolism suggest that it may have long-term effects on cellular function .
Properties
IUPAC Name |
4-[(2,5-dimethylpyrrol-1-yl)methyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-10-3-4-11(2)14(10)9-12-5-7-13-8-6-12;/h3-4,12-13H,5-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDWUSLFOAQRFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2CCNCC2)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614746-08-6 | |
Record name | Piperidine, 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614746-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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